2-Propynyl |A-D-lactopyranoside
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24O11 |
|---|---|
Molecular Weight |
380.34 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-prop-2-ynoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H24O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h1,6-22H,3-5H2/t6-,7-,8+,9+,10-,11-,12-,13-,14-,15+/m1/s1 |
InChI Key |
PVLGGYRASUDQSJ-YZIZBFEWSA-N |
Isomeric SMILES |
C#CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
C#CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 2 Propynyl α D Lactopyranoside
Click Chemistry Applications in Glycoscience
Click chemistry has become an indispensable tool in glycoscience for linking carbohydrate moieties to other molecules, including other sugars, peptides, lipids, and fluorescent probes. sci-hub.se The propargyl group on 2-Propynyl α-D-lactopyranoside is an ideal participant for these reactions, particularly the azide-alkyne cycloadditions.
The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the most prominent click reaction. It involves the reaction between a terminal alkyne, such as the one present in 2-Propynyl α-D-lactopyranoside, and an azide to form a stable 1,2,3-triazole ring. organic-chemistry.org This reaction is characterized by its high yields, mild reaction conditions, and remarkable regioselectivity. sci-hub.se
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide requires high temperatures and typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.org The introduction of a copper(I) catalyst dramatically accelerates the reaction (by factors of 10⁷ to 10⁸) and, crucially, controls the regioselectivity, yielding exclusively the 1,4-disubstituted product. organic-chemistry.org
DFT (Density Functional Theory) calculations have provided significant insight into the mechanism. nih.gov The currently accepted mechanism for the CuAAC reaction is a stepwise process:
Formation of a Copper-Acetylide Complex: The Cu(I) ion first coordinates with the π-system of the terminal alkyne of a molecule like 2-Propynyl α-D-lactopyranoside. This coordination increases the acidity of the terminal proton, facilitating its removal to form a copper-acetylide intermediate. Recent studies suggest that dinuclear copper acetylide complexes are often the key catalytic species. nih.govscispace.com
Coordination of the Azide: The azide reactant then coordinates to the copper center of the acetylide complex.
Cyclization: This is followed by the intramolecular cyclization to form a six-membered copper-containing metallacycle. organic-chemistry.org
Ring Contraction and Protonolysis: The metallacycle rearranges and contracts to a triazolyl-copper intermediate. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst for the next cycle. organic-chemistry.orgacs.org
This mechanism explains the high regioselectivity of the reaction, as the formation of the 1,4-isomer is energetically more favorable than the 1,5-isomer pathway within the coordination sphere of the copper catalyst. nih.govnih.gov
The effectiveness of the CuAAC reaction depends on the catalyst system and reaction conditions. While 2-Propynyl α-D-lactopyranoside is a terminal alkyne poised for this reaction, optimizing conditions is key to achieving high yields, especially in complex biological or chemical systems.
Catalyst Source: The active catalyst is the Cu(I) ion. It can be introduced directly from Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr). beilstein-journals.org However, Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state. A more common and robust method is to generate Cu(I) in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a reducing agent. beilstein-journals.org Sodium ascorbate is the most widely used reductant for this purpose. nih.gov
Ligands: To stabilize the Cu(I) oxidation state, prevent catalyst precipitation, and accelerate the reaction, various ligands are often employed. These ligands coordinate to the copper center, enhancing its catalytic activity and protecting it from oxidation. Tris-(benzyltriazolylmethyl)amine (TBTA) was one of the first widely used ligands. For aqueous and biological applications, water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are preferred. nih.govnih.gov The use of ligands is particularly crucial in bioconjugation to protect sensitive biomolecules from damage by reactive oxygen species that can be generated by the copper/ascorbate system. nih.gov
Solvents and Temperature: CuAAC reactions are famously robust and can be performed in a wide variety of solvents, including water, t-BuOH/water mixtures, DMSO, DMF, and alcohols. beilstein-journals.orgmdpi.com The reaction typically proceeds efficiently at room temperature, although gentle heating or microwave irradiation can be used to accelerate the reaction rate if necessary. researchgate.netresearchgate.net
| Cu(I) Source | Reducing Agent (for Cu(II) source) | Ligand | Typical Solvents | Temperature |
|---|---|---|---|---|
| CuSO₄·5H₂O | Sodium Ascorbate | THPTA | H₂O, Phosphate Buffer, DMSO/H₂O | Room Temperature |
| CuI | N/A | TBTA | CH₂Cl₂, THF, DMF | Room Temperature |
| CuBr | N/A | PMDETA | Toluene, DMF | Room Temperature to 60°C |
| Cu(MeCN)₄PF₆ | N/A | None required, but can be used | CH₃CN, DMF | Room Temperature |
While CuAAC is highly efficient, the cytotoxicity of the copper catalyst can limit its application in living systems. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative. magtech.com.cn This reaction relies on using a highly strained cyclooctyne instead of a simple terminal alkyne. The driving force for the reaction is the release of ring strain in the cyclooctyne upon cycloaddition with an azide, which significantly lowers the activation energy and allows the reaction to proceed rapidly at physiological temperatures without a catalyst. magtech.com.cnnih.gov
It is critical to note that 2-Propynyl α-D-lactopyranoside, having a linear, unstrained terminal alkyne, does not undergo SPAAC directly. In the context of SPAAC, a molecule like 2-Propynyl α-D-lactopyranoside would be reacted with a partner that contains an azide group. The other reaction partner would be a molecule functionalized with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclononyne (BCN), or difluorinated cyclooctyne (DIFO). magtech.com.cnnih.gov
Therefore, the role of 2-Propynyl α-D-lactopyranoside is within the broader chemical strategy. For instance, a biomolecule could be functionalized with an azide, which would then be "clicked" onto the propargyl group of the lactoside via CuAAC in a synthetic step. Alternatively, if a biomolecule were to be labeled using SPAAC, it would be metabolically engineered to express an azide, which would then react with a probe carrying a strained cyclooctyne. The comparison between CuAAC (which uses terminal alkynes like in 2-Propynyl α-D-lactopyranoside) and SPAAC is central to choosing a ligation strategy in glycoscience.
| Feature | CuAAC (with 2-Propynyl α-D-lactopyranoside) | SPAAC |
|---|---|---|
| Alkyne Partner | Terminal Alkyne (e.g., propargyl group) | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst | Required (Copper (I)) | Not required |
| Biocompatibility | Potentially cytotoxic due to copper; requires ligands for in vivo use. | Highly biocompatible; widely used in living cells and organisms. |
| Reaction Rate | Very fast with catalyst. | Fast, dependent on the specific cyclooctyne's strain and electronics. |
| Reactant Size | Small propargyl group. | Bulky cyclooctyne group. |
The term "bioorthogonal" describes a chemical reaction that can occur inside a living system without interfering with or being affected by native biochemical processes. dntb.gov.uaresearchgate.net Both CuAAC and SPAAC are cornerstone bioorthogonal strategies used extensively in glycobiology to study glycans in their natural environment. nih.gov
2-Propynyl α-D-lactopyranoside can be used in bioorthogonal strategies, primarily through CuAAC. To mitigate copper toxicity in cellular environments, strategies involve using very low catalyst concentrations and highly efficient, water-soluble ligands like THPTA that chelate the copper, preventing it from interacting with cellular components and minimizing the production of reactive oxygen species. nih.govnih.gov
The general bioorthogonal labeling strategy involving a propargylated sugar would be:
Introduction of the Complementary Handle: A biomolecule of interest (e.g., a cell-surface glycoprotein) is metabolically labeled with an azido-sugar, introducing the azide handle into the cellular glycome.
Bioorthogonal Ligation: The living cells are then treated with 2-Propynyl α-D-lactopyranoside that is attached to a probe (e.g., a fluorophore). The CuAAC reaction, under biocompatible conditions, ligates the probe-lactoside conjugate to the azide-modified biomolecule.
Conversely, the alkyne handle of 2-Propynyl α-D-lactopyranoside could be incorporated into a biomolecule, which is then reacted with an azide-functionalized probe. SPAAC is inherently more bioorthogonal due to the absence of the catalyst, making it the preferred method for many in vivo imaging experiments. nih.govnih.gov
Oxidation-induced click chemistry is an advanced strategy where one of the reactive partners is generated in situ from a stable precursor through an oxidation step. nih.gov This allows for temporal control over the reaction and enables sequential, one-pot multi-step transformations.
While this area is still emerging, one can envision strategies involving 2-Propynyl α-D-lactopyranoside. For example, a molecule could be designed with two different alkyne groups: one strained alkyne protected as a cobalt complex and one terminal alkyne like that on a propargyl glycoside. The terminal alkyne could undergo a standard CuAAC reaction first. Subsequently, an oxidizing agent would be added to deprotect the strained alkyne, which could then participate in a SPAAC reaction with an azide in the same pot. nih.gov
Another concept involves the oxidation of other functional groups to create a reactive dipole that can then react with an alkyne. For instance, the oxidation of an oxime can generate a nitrile oxide, which will readily undergo a 1,3-dipolar cycloaddition with a terminal alkyne like that of 2-Propynyl α-D-lactopyranoside to form an isoxazole. nih.gov These methods expand the versatility of click chemistry, and building blocks like 2-Propynyl α-D-lactopyranoside are suitable substrates for such advanced, multi-component reaction schemes.
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
Other Propynyl Group Reactions
The propynyl group of 2-Propynyl α-D-Lactopyranoside is a versatile functional handle for a variety of chemical transformations beyond the well-known azide-alkyne cycloaddition. These reactions are crucial for the construction of diverse glycoconjugates and complex carbohydrate structures.
Thiol-Ene Reactions for Conjugation
The thiol-yne reaction, a variation of the thiol-ene "click" reaction, offers a highly efficient and often metal-free method for conjugating 2-Propynyl α-D-Lactopyranoside to thiol-containing molecules. This reaction proceeds via a radical-mediated addition of a thiol across the alkyne of the propargyl group. The process is typically initiated by UV light in the presence of a photoinitiator, or thermally. researchgate.netmdpi.com The reaction is known for its high stereoselectivity and regioselectivity, often proceeding under mild and environmentally friendly conditions. nih.gov
The initial addition of a thiyl radical to the alkyne can lead to a vinyl sulfide. Depending on the reaction conditions and the stoichiometry of the thiol, a second addition can occur, resulting in a dithioether linkage. This step-wise addition allows for the potential of double glycosylation of peptides containing cysteine residues. researchgate.net The efficiency of these reactions is influenced by the initiation method, with thermally initiated reactions sometimes proving more effective. researchgate.net
The thiol-yne reaction is compatible with a wide range of functional groups, making it a valuable tool for bioconjugation. nih.gov For instance, it can be used to immobilize carbohydrates onto surfaces, such as polylactic acid (PLLA), for biomedical applications. mdpi.com This method provides spatial and temporal control over the immobilization process and avoids potential cytotoxicity associated with metal catalysts. mdpi.com
Dimerization and Oligomerization via 1,3-Dipolar Cycloaddition
The propargyl group of 2-Propynyl α-D-Lactopyranoside can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.org This type of reaction involves the combination of a 1,3-dipole with the alkyne to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org While the most common application is the Huisgen cycloaddition with azides to form triazoles, other 1,3-dipoles can also be employed, leading to a variety of heterocyclic structures. wikipedia.orgyoutube.com
For example, nitrile oxides react with alkynes to yield isoxazoles, while nitrile imines form pyrazoles. youtube.com These cycloaddition reactions are typically concerted, pericyclic reactions, similar to the Diels-Alder reaction. organic-chemistry.org However, the regioselectivity can sometimes be low, leading to mixtures of products. youtube.com
The conditions for these reactions can be varied, and in some cases, catalysis can be employed to improve reaction rates and selectivity. For instance, copper-catalyzed azide-alkyne cycloadditions (CuAAC) are known to be much faster and more regioselective than their uncatalyzed counterparts. youtube.com The use of specific solvents or molecular cages can also influence the reaction's acceleration and regioselectivity. mdpi.comnih.gov
Radical Reactions Involving Propynyl Moieties
The propynyl group can participate in various radical reactions, which are a powerful means for transforming carbohydrates. libretexts.org These reactions can be initiated photochemically or through the use of radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN). libretexts.org Radical reactions offer a way to form carbon-carbon and carbon-heteroatom bonds under neutral conditions. csic.es
One important application is the radical-mediated hydrothiolation, as discussed in the thiol-ene section. Additionally, the propynyl group can undergo radical hydrostannylation, where a tin hydride adds across the triple bond. The regio- and stereoselectivity of such reactions can be influenced by the reaction conditions and the presence of catalysts. acs.org
It is also important to consider that radical reactions can sometimes lead to undesired side reactions. For example, in the presence of oxygen, carbon-centered radicals can be converted to peroxyl radicals, which can undergo further fragmentation reactions. tandfonline.com The study of radical reactions on carbohydrate models is crucial for understanding potential degradation pathways, such as DNA strand breakage induced by radiation. tandfonline.com
Selective Chemical Modifications on the Lactopyranoside Core
The lactopyranoside core of 2-Propynyl α-D-Lactopyranoside possesses multiple hydroxyl groups that can be selectively modified. These modifications are essential for tailoring the properties of the resulting glycoconjugates and for synthesizing complex oligosaccharides.
Regioselective Deacetylation Studies
In many synthetic routes involving carbohydrates, the hydroxyl groups are protected, often as acetates. The regioselective deacetylation of a fully acetylated lactopyranoside derivative is a critical step to enable further specific modifications. nih.gov Various methods have been developed to achieve this selectivity. researchgate.net
Chemical methods often exploit the differential reactivity of the primary versus secondary hydroxyl groups. For instance, treatment with hydrazine hydrate or zinc acetate can lead to selective deacetylation. researchgate.net Another approach involves using a mild base like 7 M ammonia in methanol and THF. researchgate.net Catalyst-free methods, such as heating in aqueous acetic acid, have also been shown to selectively remove the acetyl group at the primary C-6 position of thioglycosides. rsc.org
Enzymatic methods using lipases can also provide high regioselectivity. figshare.com For example, lipases have been used for the selective de-O-acetylation of N,O-acetylated nucleosides, taking advantage of the different reactivity between ester and amide bonds. nih.gov
| Reagent/Catalyst | Conditions | Selectivity | Reference |
| Hydrazine Hydrate | - | Selective deacetylation | researchgate.net |
| 7 M Ammonia in Methanol/THF | 2 hours | Selective conversion to triacetylated sugar | researchgate.net |
| Acetic Acid (aqueous) | 80–118 °C | 6-O-acetylation | rsc.org |
| Lipase AS Amano (LAS) | - | O-deacetylation | figshare.com |
| Copper Nanoparticles on Activated Carbon | Neutral conditions | Complete deacetylation | researchgate.net |
Glycosidic Bond Stability and Cleavage Reactions
The α-glycosidic bond in 2-Propynyl α-D-Lactopyranoside is generally stable under many reaction conditions. However, its cleavage can be achieved under specific chemical or enzymatic catalysis. The stability of the glycosidic bond is a crucial factor in the design of glycoconjugates and their applications.
The mechanism of glycosidic bond cleavage often involves protonation of the glycosidic oxygen followed by nucleophilic attack. The stability of the resulting oxocarbenium ion plays a significant role. In DNA, for example, the stability of a 2'-deoxyribocation is greater than that of a ribocation, influencing the mechanism of N-glycosidic bond hydrolysis. nih.gov
DNA glycosylases are enzymes that catalyze the hydrolysis of the N-glycosidic bond in DNA. nih.gov These enzymes can be monofunctional, leading to an abasic site, or bifunctional, also cleaving the phosphodiester backbone. nih.gov
Advanced Research Applications of 2 Propynyl α D Lactopyranoside Derivatives
Design and Synthesis of Multivalent Glycoconjugates
Multivalency, the simultaneous presentation of multiple ligands, is a fundamental principle in biological recognition events, often leading to a significant enhancement in binding affinity and specificity, a phenomenon known as the glycoside cluster effect. nih.govnih.gov The development of synthetic multivalent glycoconjugates that mimic natural systems is a burgeoning area of research, with applications ranging from diagnostics to therapeutics. nih.govnih.govrsc.orgwhiterose.ac.uk
Carbohydrate-Centered Glycoclusters for Recognition Studies
Glycoclusters, where carbohydrate ligands are displayed on a central core, serve as powerful tools to probe the intricacies of carbohydrate-protein interactions. nih.govresearchgate.net The synthesis of these structures often employs a convergent strategy where the carbohydrate, such as 2-propynyl α-D-lactopyranoside, is coupled to a multivalent scaffold.
A notable example involves the use of tetra-alkynylated core scaffolds, including porphyrins and calix researchgate.netarenes in different conformations (cone, partial cone, 1,3-alternate), which are reacted with an azido-functionalized lactoside via CuAAC under microwave activation. researchgate.net This approach yields tetravalent lactosylated glycoclusters with high efficiency. researchgate.net These glycoclusters have been instrumental in studying the binding preferences of various lectins, such as those from Erythrina cristagalli (ECA) and human galectin-1. researchgate.net Inhibition assays, including hemagglutination inhibition assays (HIA) and enzyme-linked lectin assays (ELLA), have revealed that the topology of the scaffold can influence binding affinity, with porphyrin and 1,3-alternate calixarene scaffolds showing a slight preference for ECA. researchgate.net
| Scaffold | Conformation | Lectin | Assay | Inhibition (IC50) |
| Porphyrin | Planar | ECA | HIA/ELLA | Micromolar range |
| Calix researchgate.netarene | Cone | Galectin-1 | HIA | Strong selectivity |
| Calix researchgate.netarene | 1,3-Alternate | ECA | HIA/ELLA | Micromolar range |
| This table summarizes the inhibitory activities of lactosylated glycoclusters based on different scaffolds against specific lectins. |
Heteromultivalent Glycoconjugate Architectures
Nature often employs heteromultivalent interactions, where a single biological entity interacts with multiple different ligands simultaneously. To mimic this complexity, researchers are designing heteromultivalent glycoconjugates that present more than one type of carbohydrate ligand. The propargyl group of 2-propynyl α-D-lactopyranoside allows for its selective incorporation into such architectures using orthogonal ligation chemistries.
For instance, a scaffold can be designed with multiple, distinct reactive sites, allowing for the sequential or simultaneous attachment of different propargylated sugars. This strategy enables the creation of complex glyco-architectures that can probe the synergistic or antagonistic effects of presenting different carbohydrates to a biological target. While specific examples focusing solely on 2-propynyl α-D-lactopyranoside in heteromultivalent systems are not extensively detailed in the provided context, the principle of using simplified carbohydrate structures and varying glycan density on a scaffold is a recognized strategy in the field. nih.gov
Scaffold Design for Organized Multivalency
The choice of scaffold is critical in dictating the spatial presentation of the carbohydrate ligands and, consequently, the biological activity of the glycoconjugate. nih.govnih.gov Scaffolds can range from simple, branched aliphatic molecules to more complex structures like dendrimers, calixarenes, and cyclodextrins. nih.gov The rigidity and geometry of the scaffold determine the distance and orientation between the appended lactose (B1674315) units.
The synthesis of multivalent glycoconjugates often involves the conjugation of carbohydrate epitopes, functionalized with linker arms, to a multivalent core. nih.gov The linker arm itself can influence the flexibility and water solubility of the final construct. nih.gov For example, triethylene glycol analogues incorporating amide moieties and phenyl rings have been used to create a library of probes with varying properties. nih.gov The CuAAC reaction is a highly efficient method for attaching propargylated carbohydrates like 2-propynyl α-D-lactopyranoside to azido-functionalized scaffolds, yielding glycoclusters in high yields. researchgate.netnih.gov The resulting structures can be evaluated for their binding affinities to target lectins using techniques such as surface plasmon resonance (SPR) and isothermal titration microcalorimetry (ITC), which have revealed nanomolar ligands for certain bacterial lectins. nih.gov
Development of Enzyme Inhibitors and Probes
The precise recognition of carbohydrates by enzymes is fundamental to many biological processes. The development of specific enzyme inhibitors is a key strategy for therapeutic intervention and for probing enzyme function. Derivatives of 2-propynyl α-D-lactopyranoside are being explored for their potential as selective inhibitors of various enzymes.
Selective Glycosidase Inhibitor Development
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. The development of selective glycosidase inhibitors is a significant challenge due to the often subtle differences in the active sites of these enzymes. mdpi.com While the provided search results highlight general strategies for designing selective glycosidase inhibitors, such as targeting alkyl chain storage sites or using de novo peptides, specific examples detailing the use of 2-propynyl α-D-lactopyranoside derivatives as selective glycosidase inhibitors are not explicitly mentioned. mdpi.comnih.govnih.gov However, the structural similarity of the lactose moiety to the natural substrates of certain glycosidases, such as β-galactosidases, makes its derivatives potential candidates for inhibitor design. The propargyl group could be further functionalized to introduce moieties that enhance binding affinity and selectivity.
Trans-Sialidase Inhibitor Design (e.g., for Trypanosoma cruzi)
Trypanosoma cruzi, the parasite responsible for Chagas disease, relies on the enzyme trans-sialidase (TcTS) for its survival and infectivity. nih.govmdpi.comresearchgate.net This enzyme transfers sialic acid from host glycoconjugates to the parasite's surface, a process crucial for immune evasion. nih.govmdpi.comresearchgate.net As there is no human equivalent to TcTS, it represents a prime target for drug development. nih.govresearchgate.net
Lactose and its derivatives are known to be acceptor substrates for TcTS, making them valuable starting points for the design of inhibitors. While the provided information does not directly describe the use of 2-propynyl α-D-lactopyranoside as a TcTS inhibitor, the rationale for using lactose-based compounds is well-established. nih.gov The design of TcTS inhibitors often focuses on creating molecules that can bind to the enzyme's active site but cannot be processed or are processed very slowly.
Research has shown that molecules with specific functional groups, such as -NH2, -OH, and -COOH on an aromatic ring, can have key interactions with the active site of TcTS. nih.gov The propargyl group of 2-propynyl α-D-lactopyranoside could be chemically modified to incorporate such functionalities, potentially leading to potent and selective TcTS inhibitors. For instance, click chemistry could be used to attach various small molecules or peptide fragments to the propargyl group to explore structure-activity relationships and optimize inhibitory potency. The ultimate goal is to develop compounds that can effectively block the enzymatic activity of TcTS, thereby hindering the parasite's ability to survive and cause disease. mdpi.comnih.gov
Glycoside-Functionalized Materials and Interfaces
The ability to modify surfaces with specific carbohydrate ligands is crucial for mimicking biological interfaces and developing novel functional materials. 2-Propynyl α-D-lactopyranoside serves as a key precursor in the creation of such materials, enabling researchers to control surface properties and probe specific biological interactions.
Polymer brushes, consisting of polymer chains densely grafted to a surface, offer a powerful platform for controlling interfacial properties. mdpi.com When these polymer chains are decorated with carbohydrate units, they are termed glycopolymer brushes. These structures are of significant interest for their ability to mimic the glycocalyx, the dense layer of carbohydrates on the surface of most cells, which plays a critical role in cell-cell recognition and adhesion. researchgate.net
The synthesis of glycopolymer brushes can be achieved through "grafting from," "grafting to," or "grafting through" methods using reversible deactivation radical polymerization (RDRP) techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. mdpi.comresearchgate.net In a "grafting to" approach, pre-synthesized glycopolymers are attached to a surface. Alternatively, in a "grafting from" approach, initiator sites are immobilized on a surface, and the glycopolymer chains are grown directly from it. mdpi.com The "click chemistry" reactivity of 2-Propynyl α-D-lactopyranoside makes it an ideal candidate for these synthetic strategies. For instance, a surface can be functionalized with azide groups and then exposed to 2-Propynyl α-D-lactopyranoside to create a lactose-displaying surface. rsc.org Alternatively, a polymer with pendant azide groups can be "clicked" with 2-Propynyl α-D-lactopyranoside to generate a glycopolymer that can then be grafted to a surface.
The resulting glycopolymer brushes can be used to study specific interactions with proteins, such as lectins, which are carbohydrate-binding proteins. mdpi.com The high density of lactose moieties on the brush creates a multivalent display that can significantly enhance the binding affinity for specific lectins. researchgate.net
Table 1: Methods for Glycopolymer Brush Synthesis
| Polymerization Method | Description | Role of 2-Propynyl α-D-lactopyranoside |
|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | A controlled radical polymerization technique that allows for the synthesis of well-defined polymers. | Can be used to polymerize monomers derived from 2-Propynyl α-D-lactopyranoside or to create polymers that can be post-functionalized with it via click chemistry. nih.govresearchgate.net |
The specific recognition between carbohydrates and proteins is a cornerstone of many biological processes, and this principle is harnessed in the development of advanced biosensors. rsc.org Lectin-based biosensors, in particular, utilize immobilized carbohydrate ligands to detect the presence of specific lectins, which can be biomarkers for various diseases or pathogens. nih.govmdpi.com
2-Propynyl α-D-lactopyranoside is an excellent molecule for constructing such biosensing platforms. Its terminal alkyne group allows for its straightforward immobilization onto a variety of sensor surfaces, including gold electrodes, carbon nanotubes, and nanoparticles, that have been pre-functionalized with azide groups. nih.govmdpi.com This covalent attachment via click chemistry ensures a stable and well-oriented presentation of the lactose moiety, which is crucial for reproducible and sensitive detection. nih.gov
Once the lactose-functionalized surface is prepared, it can be used in various detection modalities, such as electrochemical impedance spectroscopy (EIS), cyclic voltammetry (CV), or surface plasmon resonance (SPR). nih.govmdpi.com When a target lectin that specifically binds to lactose is introduced, the binding event alters the properties of the sensor surface (e.g., its impedance or refractive index), generating a detectable signal. The magnitude of this signal can be correlated with the concentration of the lectin in the sample. nih.gov These biosensors have shown promise in the detection of bacterial toxins and pathogens that express lactose-binding lectins on their surface. nih.gov
Table 2: Lectin-Based Biosensor Characteristics
| Biosensor Component | Function | Relevance of 2-Propynyl α-D-lactopyranoside |
|---|---|---|
| Transducer | Converts the biological recognition event into a measurable signal (e.g., electrochemical, optical). | The choice of transducer dictates the sensitivity and type of measurement. |
| Recognition Element | The immobilized carbohydrate ligand that specifically binds to the target analyte. | 2-Propynyl α-D-lactopyranoside serves as a precursor to the lactose recognition element. nih.gov |
The synthesis of well-defined glycopolymers and hydrogels is a rapidly growing area of materials science, with applications in drug delivery, tissue engineering, and as matrices for 3D cell culture. nih.govrsc.org The incorporation of specific carbohydrate units into these materials can impart biological recognition capabilities and influence their physical properties.
2-Propynyl α-D-lactopyranoside can be readily polymerized or cross-linked through its alkyne functionality to create novel biopolymers and hydrogels. google.com For example, it can be copolymerized with other monomers to create linear or branched glycopolymers with a controlled density of lactose units. These glycopolymers can self-assemble into various nanostructures, such as micelles and vesicles, which can be explored for targeted drug delivery applications. nih.gov
Furthermore, hydrogels can be formed by cross-linking polymers that have been functionalized with 2-Propynyl α-D-lactopyranoside. For instance, a polymer with multiple azide groups can be mixed with a linker molecule containing two or more alkyne groups, or vice versa, to form a cross-linked hydrogel network via click chemistry. The resulting hydrogels are biocompatible and can be designed to have specific mechanical properties and degradation profiles. The presence of the lactose moieties within the hydrogel matrix can be used to control cell adhesion and to create a more biomimetic environment for tissue regeneration studies.
Affinity membrane chromatography is a powerful technique for the purification of biological macromolecules, including viruses and viral vectors. nih.govnih.gov This method relies on the specific interaction between a target molecule and a ligand that is immobilized on the surface of a porous membrane. The large pore sizes of these membranes allow for high flow rates and efficient capture of large particles like viruses. nih.gov
The functionalization of membrane filters with specific carbohydrate ligands can be used to study and exploit the interactions between viruses and their host cell receptors. Many viruses initiate infection by binding to specific glycans on the cell surface. By immobilizing these glycans on a membrane, it is possible to create an affinity matrix that can selectively capture these viruses from a complex mixture. nih.gov
2-Propynyl α-D-lactopyranoside is a valuable tool for creating such affinity membranes. Its alkyne group allows for its covalent attachment to azide-functionalized membranes, creating a surface that displays lactose moieties. nih.gov These lactose-functionalized membranes could then be used to study the adsorption of viruses that are known to bind to lactose or related glycans. This approach not only has applications in virus purification but also in the development of diagnostic tools and as a research platform to investigate virus-carbohydrate interactions.
Carbohydrate Labeling and Imaging Probes
The ability to visualize and track carbohydrates in biological systems is essential for understanding their roles in health and disease. Fluorescently labeled carbohydrates are invaluable tools for these studies, allowing for real-time imaging of glycosylation patterns and carbohydrate-mediated interactions.
The synthesis of fluorescently labeled carbohydrates often involves the conjugation of a carbohydrate to a fluorophore. The click chemistry reaction between an alkyne and an azide is an ideal method for this purpose due to its high efficiency, specificity, and biocompatibility. frontiersin.orglumiprobe.comnih.gov
2-Propynyl α-D-lactopyranoside, with its terminal alkyne, is a perfect starting material for the synthesis of fluorescent lactose probes. nih.govnih.gov The synthesis involves a straightforward one-step reaction where the alkyne group of the lactoside is "clicked" with an azide-functionalized fluorescent dye. activemotif.com A wide variety of fluorescent dyes with different spectral properties are commercially available in their azide forms, allowing for the creation of a diverse palette of fluorescent lactose probes.
These fluorescently labeled lactose molecules can be used in a range of applications, including:
Flow cytometry: To label and sort cells based on their expression of lactose-binding lectins.
Fluorescence microscopy: To visualize the localization of lactose-binding proteins on or within cells.
In vitro binding assays: To quantify the interaction between lactose and its binding partners.
The small size of the triazole linker formed during the click reaction minimizes the potential for steric hindrance, ensuring that the biological activity of the lactose moiety is preserved. frontiersin.org
Table 3: Common Azide-Functionalized Fluorophores for Click Chemistry
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
|---|---|---|
| Fluorescein Azide | ~494 | ~521 |
| Rhodamine Azide | ~555 | ~580 |
| Cyanine3 (Cy3) Azide | ~550 | ~570 |
| Cyanine5 (Cy5) Azide | ~649 | ~670 |
| Alexa Fluor 488 Azide | ~495 | ~519 |
Incorporation of Clickable Handles into Biomolecules
The core principle behind the utility of 2-Propynyl α-D-lactopyranoside lies in the introduction of a "clickable" alkyne group into cellular glycans. This terminal alkyne serves as a bioorthogonal handle, meaning it is chemically inert to the vast majority of biological functional groups, thus ensuring that it participates in highly specific chemical reactions. The primary reaction employed is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne-modified sugar and a probe molecule containing a complementary azide group.
The process begins with the metabolic incorporation of a peracetylated form of 2-Propynyl α-D-lactopyranoside into cellular glycan structures. The acetyl groups enhance cell permeability, allowing the sugar analog to be taken up by cells. Once inside, cellular esterases remove the acetyl groups, and the propargylated lactose can then be utilized by the cell's glycosylation machinery. Specifically, it can be incorporated into glycan chains that terminate in β-1,4-linked galactose residues, a common feature of many cell surface glycoproteins.
Once incorporated, the alkyne handle is displayed on the cell surface or on intracellular glycoproteins. This allows for the subsequent "clicking" of a variety of azide-functionalized reporter molecules. These reporters can include:
Fluorophores: For the visualization of glycans by fluorescence microscopy or flow cytometry.
Biotin tags: For the enrichment and purification of labeled glycoproteins for subsequent identification by mass spectrometry.
Photoaffinity labels: To capture interacting proteins in close proximity.
This ability to specifically tag and functionalize glycans has opened up new avenues for studying their dynamic expression and localization in living systems.
Tools for Glycomics and Glycoproteomics Research
The application of 2-Propynyl α-D-lactopyranoside and its derivatives extends broadly into the fields of glycomics and glycoproteomics, providing researchers with powerful tools to investigate the complex world of protein glycosylation.
Glycomics , the comprehensive study of the entire complement of sugars in an organism, benefits from the ability to metabolically label specific glycan populations. By using 2-Propynyl α-D-lactopyranoside, researchers can specifically tag and enrich for glycoproteins containing lactose-terminated glycans. Subsequent analysis of the released glycans by mass spectrometry can provide detailed structural information and quantitative data on the abundance of these specific glycan subtypes under different physiological or pathological conditions.
In glycoproteomics , which focuses on the identification and characterization of glycosylated proteins, this chemical tool is invaluable. The process typically involves the following steps:
Metabolic Labeling: Cells or organisms are cultured in the presence of peracetylated 2-Propynyl α-D-lactopyranoside.
Cell Lysis and Protein Extraction: The total protein content is extracted from the labeled cells.
Click Reaction: The alkyne-labeled glycoproteins are reacted with an azide-biotin tag.
Enrichment: The biotinylated glycoproteins are captured and purified using streptavidin-coated beads.
Proteolytic Digestion: The enriched glycoproteins are digested into smaller peptides.
Mass Spectrometry Analysis: The resulting peptides are analyzed by mass spectrometry to identify the proteins and the specific sites of glycosylation.
This workflow allows for the selective identification of proteins that are modified with lactose-containing glycans, providing insights into the "lactosylome" of a cell.
Detailed Research Findings:
While specific, comprehensive studies solely focused on 2-Propynyl α-D-lactopyranoside are emerging, the principles of its application are well-established through research on similar alkynyl-modified monosaccharides. For instance, studies using alkynyl-modified fucose or N-acetylgalactosamine have successfully identified hundreds of glycoproteins and mapped their sites of glycosylation, revealing dynamic changes in glycosylation patterns during processes like cell differentiation and disease progression. The extension of this methodology to a disaccharide probe like 2-Propynyl α-D-lactopyranoside allows for the investigation of more complex glycan structures and the enzymes that synthesize them.
The data generated from these experiments can be presented in detailed tables, providing a wealth of information for the scientific community.
Table 1: Representative Data from a Glycoproteomic Experiment Using a Clickable Sugar Analog
| Protein Accession | Protein Name | Peptide Sequence with Glycosylation Site | Glycan Composition | Fold Change (Treated vs. Control) |
| P02768 | Albumin | K.QTALVELVK.S | HexNAc(2)Hex(5)NeuAc(2) | 2.5 |
| P01857 | Immunoglobulin G | K.EEQYNSTYR.V | HexNAc(4)Hex(5)Fuc(1) | 3.1 |
| Q9H2A9 | Integrin beta-1 | N.VTSLDPVALR.G | HexNAc(5)Hex(6) | 1.8 |
| P60709 | Actin, cytoplasmic 1 | R.SYVGDEAQSK.R | - | 1.1 (non-glycosylated control) |
This table is a representative example and does not depict data from a study using 2-Propynyl α-D-lactopyranoside specifically, as such detailed public data is not yet widely available. The data illustrates the type of information that can be obtained from such an experiment.
The ability to specifically label and identify proteins modified with lactose-containing glycans using 2-Propynyl α-D-lactopyranoside provides a powerful tool to dissect the roles of these specific glycan structures in cell adhesion, signaling, and intercellular communication. As research in this area continues, we can expect a deeper understanding of the functional significance of the lactosylome in health and disease.
Computational and Theoretical Investigations of 2 Propynyl α D Lactopyranoside
Quantum Mechanical Studies (e.g., DFT Calculations)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, geometry, and energetic properties of glycosides. For 2-Propynyl α-D-Lactopyranoside, DFT calculations can provide a wealth of information regarding its intrinsic properties.
Detailed DFT studies would typically involve geometry optimization to find the lowest energy conformation of the molecule. Subsequent calculations can determine various electronic properties. For instance, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity. The distribution of electron density and the electrostatic potential can reveal information about intermolecular interactions and potential sites for nucleophilic or electrophilic attack.
A key aspect of carbohydrate chemistry that can be investigated by DFT is the anomeric effect. This effect describes the tendency of a heteroatomic substituent at the anomeric carbon (C1) of a pyranose ring to favor the axial orientation, despite the expected steric hindrance nih.govscripps.edu. DFT calculations can quantify the energetic preference of the α-anomer (axial propargyl group) over the β-anomer (equatorial propargyl group) by comparing their optimized energies. This analysis involves dissecting the total energy into steric and electronic contributions to understand the origin of the anomeric effect in this specific molecule nih.gov.
Furthermore, DFT can be employed to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated and compared with experimental data to confirm the molecular conformation in solution.
Table 1: Hypothetical DFT-Calculated Properties of 2-Propynyl α-D-Lactopyranoside (Note: The following data are exemplary and based on typical values for similar glycosides, as direct experimental or computational data for this specific compound is not readily available in the cited literature.)
| Property | Calculated Value | Method/Basis Set |
| Optimized Energy | -1365.2 Hartree | B3LYP/6-311+G(d,p) |
| HOMO Energy | -6.8 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | 1.2 eV | B3LYP/6-311+G(d,p) |
| Dipole Moment | 3.5 D | B3LYP/6-311+G(d,p) |
| Anomeric Effect (α vs. β) | -2.1 kcal/mol | B3LYP/6-311+G(d,p) |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules over time. For 2-Propynyl α-D-Lactopyranoside, MD simulations can provide a detailed picture of its conformational landscape in different environments, such as in aqueous solution or in complex with proteins.
The conformational flexibility of 2-Propynyl α-D-Lactopyranoside is primarily determined by the rotation around the glycosidic bonds. The lactose (B1674315) moiety itself consists of a galactose unit linked to a glucose unit via a β-(1→4) glycosidic bond. The conformation of this linkage is defined by the dihedral angles φ (phi) and ψ (psi). MD simulations can explore the potential energy surface associated with these dihedral angles, revealing the most stable conformations and the energy barriers between them.
The propargyl group introduces additional degrees of conformational freedom. The orientation of the propargyl group relative to the pyranose ring, as well as the flexibility of the propargyl chain itself, can be investigated. MD simulations can reveal whether specific conformations are preferred and how these are influenced by solvent interactions or binding to a biological target.
Conformational analysis of related β-(1→4)-linked disaccharides has shown considerable variability in the glycosidic linkage torsion angles nih.gov. MD simulations of 2-Propynyl α-D-Lactopyranoside would allow for the construction of Ramachandran-like plots for the glycosidic linkages, mapping out the allowed and disallowed conformational regions. These simulations are crucial for understanding how this molecule might be recognized by and interact with enzymes or receptors.
Table 2: Typical Glycosidic Linkage Conformations for β-(1→4)-Linked Disaccharides from MD Simulations (Note: This table presents typical conformational data for related disaccharides to illustrate the type of information obtainable from MD simulations.)
| Dihedral Angle | Description | Typical Range (degrees) |
| φ' (C2'(Gal)-C1'(Gal)-O1'(Gal)-C4(Glc)) | Galactose to Glycosidic Oxygen | 150 - 160 |
| ψ' (C1'(Gal)-O1'(Gal)-C4(Glc)-C3(Glc)) | Glycosidic Oxygen to Glucose | 75 - 95 |
Reaction Pathway Modeling and Energy Barrier Calculations
Computational chemistry can be used to model the reaction pathways for the synthesis of 2-Propynyl α-D-Lactopyranoside. This involves identifying the transition states and intermediates along the reaction coordinate and calculating the associated activation energies. Such studies are crucial for understanding the reaction mechanism and for optimizing reaction conditions to favor the desired product.
The synthesis of 2-Propynyl α-D-Lactopyranoside typically involves the formation of a glycosidic bond between a lactose donor and propargyl alcohol. The mechanism of this glycosylation reaction can proceed through different pathways, such as an S_N_1-like or S_N_2-like mechanism. Computational modeling can help to distinguish between these possibilities.
Using quantum mechanics/molecular mechanics (QM/MM) methods, the reaction can be modeled in a more realistic environment, including the solvent and any catalysts. The QM region would typically include the reacting atoms (the anomeric carbon, the leaving group, and the incoming nucleophile), while the rest of the system is treated with a classical force field. This approach allows for the calculation of free energy profiles for the reaction, providing a more accurate picture of the reaction kinetics.
For example, a computational study could compare the energy barriers for the formation of the α- and β-anomers, providing insights into the stereoselectivity of the glycosylation reaction. The influence of different leaving groups on the lactose donor, as well as the effect of various catalysts, can also be systematically investigated to guide the development of more efficient synthetic protocols.
Table 3: Exemplary Calculated Activation Energies for Glycosylation Reactions (Note: The following data are hypothetical and serve to illustrate the type of information obtained from reaction pathway modeling for glycosylation reactions.)
| Reaction Pathway | Leaving Group | Catalyst | Calculated Activation Energy (kcal/mol) |
| S_N_1-like (α-attack) | Trichloroacetimidate | TMSOTf | 18.5 |
| S_N_2-like (β-attack) | Bromide | Silver triflate | 22.1 |
| S_N_1-like (β-attack) | Trichloroacetimidate | TMSOTf | 20.3 |
Machine Learning Approaches for Reaction Conditions Design and Optimization
In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting reaction outcomes and optimizing reaction conditions acs.orgresearchgate.netnih.govacs.orgub.edu. For the synthesis of 2-Propynyl α-D-Lactopyranoside, ML models could be developed to predict the yield and stereoselectivity of the glycosylation reaction.
These models are typically trained on large datasets of known glycosylation reactions, with each reaction described by a set of features or "descriptors." These features can include properties of the glycosyl donor (e.g., the nature of the leaving group and protecting groups), the glycosyl acceptor (propargyl alcohol), the catalyst, the solvent, and the reaction temperature.
Once trained, the ML model can be used to predict the outcome of new, untested reactions. This predictive capability can be used to perform in silico screening of a wide range of reaction conditions to identify those that are most likely to give the desired product in high yield and with high stereoselectivity. This can significantly reduce the amount of time and resources required for experimental optimization.
For example, a random forest algorithm could be trained on a dataset of glycosylation reactions to predict the α/β ratio of the product. The model could then be used to explore the effect of different catalysts and solvents on the stereochemical outcome of the reaction between a lactose donor and propargyl alcohol, guiding the selection of optimal conditions for the synthesis of the desired α-anomer.
Table 4: Example of Features for a Machine Learning Model to Optimize the Synthesis of 2-Propynyl α-D-Lactopyranoside
| Feature Category | Example Features |
| Glycosyl Donor | Leaving group type, Protecting groups at C2, C3, C4, C6 |
| Glycosyl Acceptor | Nucleophilicity of propargyl alcohol |
| Catalyst | Type (e.g., Lewis acid, Brønsted acid), Concentration |
| Solvent | Polarity, Coordinating ability |
| Reaction Conditions | Temperature, Reaction time |
Analytical and Spectroscopic Characterization of 2 Propynyl α D Lactopyranoside and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum of 2-Propynyl α-D-lactopyranoside provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The anomeric proton (H-1) of the α-glucopyranosyl unit is particularly diagnostic, typically appearing as a doublet at a characteristic downfield chemical shift. The signals for the other sugar ring protons appear in a more congested region, while the protons of the propargyl group give rise to distinct signals, including a terminal alkyne proton.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The anomeric carbon (C-1) signal is found in the downfield region. The carbons of the propargyl group, including the quaternary and terminal alkyne carbons, have characteristic chemical shifts.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Propargyl Lactoside Derivative
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Glucopyranosyl Unit | ||
| H-1 | ~4.9 (d) | ~98.0 |
| H-2 | ~3.5-3.7 (m) | ~72.0 |
| H-3 | ~3.7-3.9 (m) | ~73.0 |
| H-4 | ~3.9-4.1 (m) | ~70.0 |
| H-5 | ~3.7-3.9 (m) | ~72.5 |
| H-6a, 6b | ~3.8-4.0 (m) | ~61.0 |
| Galactopyranosyl Unit | ||
| H-1' | ~4.5 (d) | ~103.0 |
| H-2' | ~3.6-3.8 (m) | ~71.0 |
| H-3' | ~3.8-4.0 (m) | ~73.5 |
| H-4' | ~4.1-4.3 (m) | ~69.0 |
| H-5' | ~3.7-3.9 (m) | ~75.0 |
| H-6'a, 6'b | ~3.8-4.0 (m) | ~62.0 |
| Propargyl Group | ||
| -CH₂- | ~4.3 (d) | ~56.0 |
| -C≡CH | ~2.5 (t) | ~75.0 |
| -C≡CH | ~79.0 |
Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions. 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. sdsu.edu
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For 2-Propynyl α-D-lactopyranoside, COSY correlations would allow for the tracing of the proton connectivity within each monosaccharide unit, starting from the well-resolved anomeric proton signals. For instance, the H-1 proton will show a cross-peak with the H-2 proton, which in turn will show a correlation to H-3, and so on.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for connecting the different structural fragments of the molecule. Key HMBC correlations for confirming the structure of 2-Propynyl α-D-lactopyranoside would include:
A correlation between the anomeric proton (H-1) of the glucose unit and the methylene carbon of the propargyl group, confirming the α-glycosidic linkage to the propargyl moiety.
Correlations between the protons of the propargyl group and the anomeric carbon (C-1).
A correlation between H-1 of the glucose unit and C-4 of the galactose unit (or vice versa depending on the linkage), confirming the β-(1→4) linkage between the two sugar rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Propynyl α-D-lactopyranoside would be expected to show characteristic absorption bands for its key functional groups.
Table 2: Expected IR Absorption Bands for 2-Propynyl α-D-Lactopyranoside
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3500 - 3200 (broad) |
| C-H (alkyne) | Stretching | ~3300 (sharp) |
| C-H (alkane) | Stretching | 3000 - 2850 |
| C≡C (alkyne) | Stretching | 2150 - 2100 (weak) |
The presence of a broad band in the 3500-3200 cm⁻¹ region is indicative of the numerous hydroxyl groups of the lactose (B1674315) moiety. A sharp peak around 3300 cm⁻¹ is a clear indicator of the terminal alkyne C-H bond, and a weak band in the 2150-2100 cm⁻¹ region corresponds to the C≡C triple bond stretch.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method can unambiguously determine the stereochemistry, conformation, and packing of molecules in the crystal lattice.
For 2-Propynyl α-D-lactopyranoside, a successful single-crystal X-ray diffraction analysis would provide:
Absolute Configuration: Confirmation of the D-configuration of both the glucose and galactose units.
Anomeric Configuration: Unambiguous proof of the α-configuration at the anomeric center linked to the propargyl group.
Conformation: The preferred chair conformation of the pyranose rings and the orientation of the propargyl group relative to the sugar.
Intermolecular Interactions: Details of the hydrogen-bonding network formed by the hydroxyl groups, which dictates the crystal packing.
Obtaining suitable crystals for X-ray diffraction can be a significant challenge for complex and flexible molecules like glycosides.
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are indispensable for the purification and analysis of carbohydrate derivatives, ensuring the isolation of the desired product from reaction mixtures and verifying its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a polar molecule like 2-Propynyl α-D-lactopyranoside, several HPLC modes could be employed.
Normal-Phase HPLC: This mode uses a polar stationary phase (e.g., silica or an amino-propyl bonded phase) and a non-polar mobile phase. It is well-suited for the separation of underivatized carbohydrates.
Reversed-Phase HPLC: While less common for highly polar underivatized sugars, reversed-phase HPLC with a C18 column can be used, often with highly aqueous mobile phases. This method is more applicable to less polar, protected derivatives of the target compound.
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase containing a high concentration of a water-miscible organic solvent, which is effective for retaining and separating highly polar compounds like glycosides.
Detection in HPLC analysis of such compounds, which lack a strong UV chromophore, can be achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 2-Propynyl α-D-Lactopyranoside |
| Glucose |
| Galactose |
| Propargyl α-D-galactopyranoside |
Column Chromatography
Column chromatography is a fundamental purification technique in synthetic chemistry, essential for the isolation of 2-Propynyl α-D-lactopyranoside from complex reaction mixtures. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For the purification of propargyl glycosides like 2-Propynyl α-D-lactopyranoside, silica gel is the most commonly used stationary phase due to its polarity and wide availability. researchgate.netrsc.orgobrnutafaza.hr
The choice of the mobile phase, or eluent, is critical for achieving effective separation. A solvent system with the appropriate polarity is selected to ensure that the desired compound moves through the column at a suitable rate. Often, a gradient of solvents is employed, starting with a less polar solvent and gradually increasing the polarity to elute compounds with stronger interactions with the silica gel. For instance, a mixture of dichloromethane and methanol is a common eluent system for the purification of glycosides. researchgate.net The separation process is typically monitored using thin-layer chromatography (TLC), allowing for the identification and collection of fractions containing the purified product. rsc.org
| Stationary Phase | Mobile Phase (Eluent) | Application |
| Silica Gel | Dichloromethane/Methanol | Purification of polar compounds like glycosides. researchgate.net |
| Silica Gel | Hexane/Ethyl Acetate | Purification of less polar derivatives, such as acetylated glycosides. rsc.org |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of 2-Propynyl α-D-lactopyranoside. High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z), which can be used to confirm the elemental composition of the molecule. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of non-volatile and thermally labile molecules like carbohydrates, often resulting in the observation of protonated molecules [M+H]⁺ or adducts with alkali metals like sodium [M+Na]⁺. nih.govnih.gov
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent ion. nih.govnih.gov In this technique, the ion of interest is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.govresearchgate.net The analysis of these fragments provides valuable information about the molecule's structure. For 2-Propynyl α-D-lactopyranoside, characteristic fragmentation patterns would include the cleavage of the glycosidic bond linking the galactose and glucose units, as well as the loss of the propargyl group.
| Ion Type | Description | Significance |
| [M+H]⁺ | Protonated molecular ion | Confirms the molecular weight of the compound. |
| [M+Na]⁺ | Sodium adduct of the molecule | Commonly observed in ESI-MS and aids in molecular weight confirmation. nih.gov |
| Fragment Ions | Products of collision-induced dissociation | Provide structural information, such as the identity of monosaccharide units and substituent groups. nih.govresearchgate.net |
Specialized Techniques for Interaction and Surface Analysis
Microscale Thermophoresis (MST) is an advanced biophysical technique for quantifying biomolecular interactions in solution. youtube.comnih.govru.nl It measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. youtube.comru.nl This movement is sensitive to changes in the size, charge, and hydration shell of a molecule, which are often altered upon binding to a ligand. youtube.comnih.gov
In the context of 2-Propynyl α-D-lactopyranoside, MST can be utilized to determine its binding affinity to carbohydrate-binding proteins, such as lectins. nih.govnih.gov Typically, the protein is fluorescently labeled, and its thermophoretic movement is monitored as the concentration of the non-fluorescent 2-Propynyl α-D-lactopyranoside is varied. researchgate.netyoutube.comyoutube.com The resulting change in the fluorescence signal is plotted against the ligand concentration to generate a binding curve, from which the dissociation constant (Kd) can be derived. nih.gov A lower Kd value signifies a stronger binding affinity. researchgate.net
| Parameter | Description |
| Target Molecule | Typically a fluorescently labeled protein (e.g., a lectin). researchgate.net |
| Ligand | The non-fluorescent molecule whose binding is being studied (e.g., 2-Propynyl α-D-lactopyranoside). |
| Dissociation Constant (Kd) | A measure of the binding affinity between the target and the ligand. nih.gov |
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature. nih.govresearchgate.net This technique is particularly useful for quantifying the amount of organic material, such as 2-Propynyl α-D-lactopyranoside, that has been covalently attached to an inorganic surface. nih.govrsc.org
When a material is functionalized with 2-Propynyl α-D-lactopyranoside, TGA can be used to determine the grafting density of the carbohydrate on the surface. nih.gov The modified material is heated in a controlled atmosphere, and the mass loss is recorded. mdpi.com The mass loss that occurs within the decomposition temperature range of the organic molecule corresponds to the amount of 2-Propynyl α-D-lactopyranoside that was on the surface. researchgate.net This information is critical for characterizing and optimizing surface-modified materials for various applications. nih.govrsc.org
| Analytical Method | Information Obtained | Application |
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature. nih.gov | Quantifies the amount of 2-Propynyl α-D-lactopyranoside immobilized on a surface. rsc.orgnih.gov |
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Routes
The accessibility of 2-Propynyl-α-D-lactopyranoside is fundamental to its widespread use. Future research will likely focus on developing more efficient and scalable synthetic strategies. Current methods, while effective, may be multi-step and require purification techniques that can be time-consuming and costly. Innovations in this area could involve:
Enzymatic and Chemoenzymatic Synthesis: Exploring the use of engineered glycosyltransferases or other enzymes to directly install the propargyl group onto lactose (B1674315) or its derivatives could offer a more streamlined and stereoselective approach. Chemoenzymatic strategies, which combine the best of chemical and enzymatic methods, hold significant promise for improving yield and purity.
One-Pot Reactions: Designing synthetic pathways where multiple transformations occur in a single reaction vessel without the need for isolating intermediates would significantly improve efficiency and reduce waste.
Flow Chemistry: The application of continuous flow technologies could enable the large-scale and automated synthesis of 2-Propynyl-α-D-lactopyranoside, ensuring a consistent and high-purity supply for research and potential future applications.
Expanding the Scope of Bioorthogonal Click Reactions
The alkyne handle of 2-Propynyl-α-D-lactopyranoside is a key feature for its utility in bioorthogonal chemistry. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are the most common "click" reactions employed, future research is expected to broaden this repertoire. This expansion will focus on developing new ligation chemistries that offer faster reaction kinetics, improved biocompatibility, and the potential for multiplexed labeling.
Emerging trends include the exploration of:
Alternative Click Chemistries: Investigating other bioorthogonal reactions that can be used in conjunction with the alkyne group, such as inverse-electron-demand Diels-Alder reactions or photo-click chemistry. This would allow for the simultaneous labeling of multiple targets within a complex biological system.
Stimuli-Responsive Linkages: Developing click reactions that can be triggered by specific stimuli, such as light or a change in pH. This would provide temporal and spatial control over the labeling of biomolecules, enabling more precise studies of dynamic cellular processes.
Integration with Enzyme Engineering and Directed Evolution
The synergy between chemical biology and protein engineering presents exciting opportunities for the use of 2-Propynyl-α-D-lactopyranoside. By engineering enzymes that can specifically recognize and process this modified sugar, researchers can gain deeper insights into glycan function. Future directions in this area include:
Engineered Glycosyltransferases: Using directed evolution to create glycosyltransferases that can efficiently transfer 2-Propynyl-α-D-lactopyranoside onto specific protein or lipid targets. This would allow for the site-specific installation of this chemical reporter, enabling the study of individual glycosylation sites. nih.gov
Glycosidase Mutants: Developing mutant glycosidases that can act as "glycosynthases" to catalyze the formation of glycans using 2-Propynyl-α-D-lactopyranoside as a donor substrate. This would provide a powerful tool for the synthesis of complex glycoconjugates.
Advanced Glycoconjugate Architectures for Targeted Interactions
The ability to attach various molecules to 2-Propynyl-α-D-lactopyranoside via click chemistry opens the door to creating novel glycoconjugates with tailored properties. Future research will focus on designing and synthesizing advanced architectures for a range of applications, including targeted drug delivery and diagnostics.
Key areas of development will likely involve:
Targeted Drug Delivery Systems: Conjugating therapeutic agents to 2-Propynyl-α-D-lactopyranoside to create targeted drug delivery systems. The lactose moiety can be recognized by specific lectins or transporters on the surface of cells, allowing for the selective delivery of the drug to target tissues. nih.govamericanpharmaceuticalreview.commdpi.commdpi.comnih.gov
Glycoprobes for Imaging: Attaching fluorescent dyes, imaging agents, or contrast agents to 2-Propynyl-α-D-lactopyranoside to create probes for visualizing glycans and their interactions in living organisms.
Multivalent Glycoconjugates: Synthesizing molecules with multiple copies of 2-Propynyl-α-D-lactopyranoside to create multivalent structures that can bind with high affinity and specificity to their target receptors.
High-Throughput and Combinatorial Approaches in Glycoscience
The development of high-throughput and combinatorial methods is crucial for accelerating discoveries in glycoscience. 2-Propynyl-α-D-lactopyranoside, with its versatile chemical handle, is well-suited for such approaches. Future research will likely see its integration into platforms for the rapid synthesis and screening of glycan libraries.
Emerging trends include:
Glycan Arrays: Using 2-Propynyl-α-D-lactopyranoside as a building block for the combinatorial synthesis of glycan arrays. These arrays can be used to screen for glycan-binding proteins, antibodies, and pathogens, providing valuable information about glycan recognition.
High-Throughput Screening of Enzyme Substrates: Developing assays that use 2-Propynyl-α-D-lactopyranoside to rapidly screen for the activity of glycosyltransferases and other carbohydrate-active enzymes. mdpi.comnih.govnih.govgbiosciences.com This can be achieved by attaching a reporter molecule that is released upon enzymatic cleavage.
Q & A
Q. What are the established synthetic routes for 2-Propynyl α-D-lactopyranoside, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically employs glycosylation strategies, such as the trichloroacetimidate method, which is widely used for propargyl glycosides. Key variables include:
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) or TMSOTf for activating glycosyl donors .
- Temperature control : Reactions are conducted at –20°C to 0°C to minimize side reactions like hydrolysis .
- Solvent optimization : Anhydrous dichloromethane or acetonitrile ensures compatibility with moisture-sensitive intermediates .
Yield improvements require iterative adjustment of these parameters, validated via TLC or HPLC monitoring .
Q. Which analytical techniques are critical for characterizing 2-Propynyl α-D-lactopyranoside purity and structure?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies anomeric configuration (α/β) and propargyl group integration .
- Mass spectrometry (HRMS or ESI-MS) : Confirms molecular weight and fragmentation patterns .
- Polarimetry : Determines optical rotation to verify enantiomeric purity .
- Chromatography (HPLC, LC-MS) : Quantifies purity and detects byproducts post-synthesis .
Q. What are the primary research applications of 2-Propynyl α-D-lactopyranoside in glycobiology?
- Methodological Answer :
- Enzyme substrate studies : Used to probe glycosidase or glycosyltransferase activity due to its terminal alkyne group, enabling "click chemistry" modifications .
- Glycoconjugate synthesis : Serves as a building block for synthesizing fluorescently tagged glycans via CuAAC reactions .
- Structural analogs : Modifying the propargyl group helps study steric effects on enzyme binding pockets .
Advanced Research Questions
Q. How can researchers optimize the stereoselectivity of 2-Propynyl α-D-lactopyranoside synthesis?
- Methodological Answer :
- Donor-acceptor tuning : Use electron-deficient glycosyl donors (e.g., 2,3,4,6-tetra-O-acetyl derivatives) to enhance α-selectivity via neighboring group participation .
- Solvent polarity : Higher polarity solvents (e.g., nitromethane) favor α-anomer formation due to transition-state stabilization .
- Additives : Silver silicate or molecular sieves can trap water, reducing hydrolysis and improving stereochemical outcomes .
Q. What experimental strategies resolve contradictions in reported bioactivity data for 2-Propynyl α-D-lactopyranoside?
- Methodological Answer :
- Dose-response standardization : Use fixed molar concentrations across assays to eliminate variability .
- Enzyme source validation : Compare activity against recombinantly expressed vs. crude lysate enzymes to identify isoform-specific effects .
- Control experiments : Include propargyl alcohol or unmodified galactopyranosides to isolate the propargyl group's contribution .
Q. How does the propargyl group affect the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS .
- Thermal analysis (DSC/TGA) : Assess decomposition temperatures to guide storage conditions .
- Serum stability tests : Exposure to fetal bovine serum identifies esterase-mediated hydrolysis susceptibility .
Q. What computational methods support mechanistic studies of 2-Propynyl α-D-lactopyranoside-enzyme interactions?
- Methodological Answer :
- Docking simulations (AutoDock/Vina) : Predict binding modes in glycosidase active sites .
- MD simulations (GROMACS) : Analyze conformational stability and hydrogen-bonding networks over 100-ns trajectories .
- QM/MM calculations : Evaluate transition-state energies for glycosidic bond cleavage .
Data Analysis and Reporting Guidelines
Q. How should researchers design experiments to ensure reproducibility in glycoside synthesis?
- Methodological Answer :
- Detailed protocols : Document catalyst batch numbers, solvent drying methods, and reaction monitoring intervals .
- Negative controls : Include reactions without catalysts or donors to identify contamination sources .
- Data transparency : Raw NMR/MS files and chromatograms should be archived in open-access repositories .
Q. What statistical approaches are recommended for analyzing enzyme inhibition data involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
